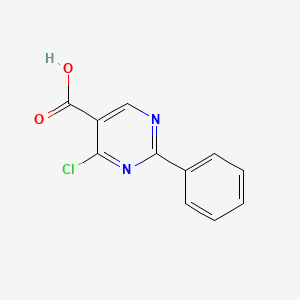

4-Chloro-2-phenylpyrimidine-5-carboxylic acid

描述

4-Chloro-2-phenylpyrimidine-5-carboxylic acid (CAS: 343349-20-2) is a pyrimidine derivative synthesized via chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid using phosphorus oxychloride . This compound serves as a versatile intermediate in organic synthesis, particularly in constructing heterocyclic systems such as benzimidazo-pyrimido-pyrimidine-thione derivatives . Its structure features a chlorine atom at position 4, a phenyl group at position 2, and a carboxylic acid group at position 5, making it a key scaffold for further functionalization.

属性

IUPAC Name |

4-chloro-2-phenylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClN2O2/c12-9-8(11(15)16)6-13-10(14-9)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZQDABCMAQWAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C(=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356474 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343349-20-2 | |

| Record name | 4-chloro-2-phenylpyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 3,4-Dihydro-4-carbonyl-2-phenylpyrimidine-5-carboxylic acid Ethyl Ester (Intermediate)

- Reagents: Benzamidine hydrochloride, sodium ethoxide, absolute ethanol, 2-ethoxymethenyl malonate (diethyl ester)

- Procedure: Benzamidine hydrochloride is added to a solution of sodium ethoxide in absolute ethanol. Then, a solution of 2-ethoxymethenyl malonate in absolute ethanol is added dropwise at room temperature with stirring. The mixture is refluxed for 6 hours, monitored by thin-layer chromatography (TLC).

- Workup: The reaction mixture is acidified to pH 4 with hydrochloric acid, filtered, washed with water, and dried under vacuum to yield the intermediate ethyl ester.

- Yield and Purity: High yield with purity confirmed by TLC and spectroscopic methods.

Chlorination to Form Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate

- Reagents: Intermediate ethyl ester (from 2.1), phosphorus oxychloride (POCl₃)

- Procedure: The intermediate is stirred with POCl₃ at 90°C for 4 hours under TLC monitoring.

- Workup: The reaction mixture is poured into ice water, neutralized with sodium hydroxide, filtered, and the precipitate washed and dried under vacuum.

- Outcome: Formation of ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate as a key intermediate.

Hydrolysis to 4-Chloro-2-phenylpyrimidine-5-carboxylic Acid

- Reagents: Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate, sodium hydroxide (1N), ethanol

- Procedure: The ester is refluxed with 1N NaOH in ethanol for 2 hours, monitored by TLC.

- Workup: The reaction mixture is concentrated under reduced pressure, dissolved in ice water, acidified to pH 1 with hydrochloric acid, filtered, washed with water and ethanol, and dried under vacuum.

- Result: Pure this compound is obtained as the final product.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product | Reaction Time | Temperature | Monitoring Method |

|---|---|---|---|---|---|

| 1 | Benzamidine hydrochloride + sodium ethoxide + 2-ethoxymethenyl malonate in EtOH | 3,4-Dihydro-4-carbonyl-2-phenylpyrimidine-5-carboxylic acid ethyl ester | 6 h | Reflux | TLC |

| 2 | Intermediate + POCl₃ | Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | 4 h | 90°C | TLC |

| 3 | Ethyl ester + 1N NaOH + EtOH | This compound | 2 h | Reflux | TLC |

Additional Synthetic Routes and Variations

Amidation and Substituted Derivatives

- The ethyl ester intermediate can be further reacted with amines such as glycine and triethylamine in ethanol under reflux to yield amino-substituted pyrimidine derivatives.

- These intermediates can be functionalized further using coupling reagents like benzotriazole-1-oxyl tris(dimethylamino)phosphonium hexafluorophosphate (BOP) in DMF at room temperature.

- Subsequent hydrolysis steps convert esters to acids as needed.

Alternative Solvents and Bases

- Reactions have been successfully conducted in solvents such as 1,4-dioxane and pyridine, with bases including sodium carbonate and triethylamine.

- Reaction times and temperatures are adjusted accordingly to optimize yields.

Research Findings and Analytical Data

- Spectroscopic Characterization: Proton and carbon NMR data confirm the structural integrity of intermediates and final products. For example, ethyl esters show characteristic quartet and triplet peaks for the ethyl group, and aromatic protons appear in the 7-8 ppm range.

- Yield and Purity: Typical yields for the chlorination and hydrolysis steps range from 60% to 85%, with purity confirmed by chromatographic and spectroscopic methods.

- Thermal Properties: Melting points of intermediates and final acids are consistent with literature values, supporting product identity.

- Pharmacological Relevance: The compounds synthesized exhibit potential biological activities such as mydriatic effects, as demonstrated in pharmacological assays.

Example from Patent Literature (US3506665A)

A representative synthesis from patent US3506665A involves:

- Refluxing 4-chloro-5-carbethoxy-2-phenylpyrimidine with piperazine and sodium carbonate in N,N-dimethylformamide for 1 hour.

- Precipitating the product by pouring into cold water.

- Recrystallizing from ethanol to yield bis-substituted pyrimidine esters.

- Hydrolysis and further functionalization steps yield the corresponding carboxylic acids and derivatives.

This method highlights the versatility of 4-chloro-2-phenylpyrimidine-5-carboxylate as a building block for more complex molecules.

Summary Table of Key Preparation Methods

| Preparation Step | Reagents/Conditions | Product | Key Notes |

|---|---|---|---|

| Formation of dihydro-pyrimidine ester | Benzamidine hydrochloride, sodium ethoxide, 2-ethoxymethenyl malonate, EtOH, reflux 6 h | 3,4-Dihydro-4-carbonyl-2-phenylpyrimidine-5-carboxylic acid ethyl ester | TLC monitoring, acid workup |

| Chlorination | POCl₃, 90°C, 4 h | Ethyl 4-chloro-2-phenylpyrimidine-5-carboxylate | Neutralization with NaOH |

| Ester Hydrolysis | 1N NaOH, EtOH, reflux 2 h | This compound | Acidification to pH 1, filtration |

化学反应分析

Types of Reactions

4-Chloro-2-phenylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to yield different products.

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound.

科学研究应用

Synthesis and Derivatives

The synthesis of 4-Chloro-2-phenylpyrimidine-5-carboxylic acid often involves multi-step reactions starting from simpler pyrimidine derivatives. Various synthetic routes have been documented, highlighting its utility as a scaffold for creating more complex compounds with enhanced biological activities. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, particularly targeting Aurora kinases, which play crucial roles in cell cycle regulation .

Antitumor Activity

Research has indicated that this compound and its derivatives exhibit significant antitumor properties. A study identified an ortho-carboxylic acid substituted bisanilinopyrimidine derivative as a potent inhibitor of Aurora A kinase with an IC50 value of 6.1 nM, demonstrating the potential of this class of compounds in cancer therapy . The mechanism involves binding to the active site of the kinase, disrupting its function and inhibiting tumor cell proliferation.

Mydriatic Agents

The compound has also been explored for its pharmacological activity as a mydriatic agent. Compounds derived from this compound have shown effectiveness in inducing mydriasis (pupil dilation), which is valuable in ophthalmic procedures . These compounds are synthesized through reactions with various diamines to yield bis-pyrimidine derivatives that retain the desired pharmacological properties.

Antibacterial and Antiviral Activities

There is emerging evidence that pyrimidine derivatives can exhibit antibacterial and antiviral activities. The structural characteristics of this compound may contribute to these effects by interacting with specific bacterial or viral targets, although more detailed studies are required to elucidate these mechanisms .

Case Studies and Research Findings

作用机制

The mechanism of action of 4-Chloro-2-phenylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .

相似化合物的比较

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The reactivity and applications of 4-chloro-2-phenylpyrimidine-5-carboxylic acid are influenced by its substituents. Below is a comparative analysis with structurally related pyrimidine derivatives:

生物活性

4-Chloro-2-phenylpyrimidine-5-carboxylic acid is a heterocyclic compound that has attracted significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a 4-chlorophenyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 252.69 g/mol. The presence of the chlorophenyl and carboxylic acid groups enhances its reactivity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes. The half-maximal inhibitory concentration (IC50) values for COX-2 inhibition are comparable to established anti-inflammatory drugs like celecoxib, indicating significant anti-inflammatory potential .

- Antiproliferative Effects : It exhibits antiproliferative activity against various cancer cell lines, inducing apoptosis and cell cycle arrest. This action is mediated through the modulation of key signaling pathways related to cell survival, such as the PI3K/Akt pathway .

- Antimicrobial Activity : The compound demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria, as evidenced by disk diffusion assays that reveal significant inhibition zones.

Anti-inflammatory Activity

Recent studies have confirmed the anti-inflammatory properties of this compound. In vitro assays showed effective inhibition of COX-2 activity, with IC50 values reported at around 0.04 μmol, similar to celecoxib . This suggests that the compound could serve as a potential therapeutic agent for inflammatory diseases.

Anticancer Activity

In cancer research, the compound has shown promising results against various cancer types. For instance:

- Breast Cancer : Studies indicated that it induced apoptosis in human breast cancer cells through cell cycle arrest mechanisms.

- Mechanism : The compound modulates signaling pathways associated with cell survival, contributing to its antiproliferative effects .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Results from disk diffusion assays indicated substantial inhibition against both types of bacteria:

- Gram-positive bacteria : Effective against strains such as Staphylococcus aureus.

- Gram-negative bacteria : Demonstrated activity against Escherichia coli and others.

Data Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- In Vitro Study on Breast Cancer Cells : A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability and increased apoptotic markers compared to control groups.

- Inflammation Model in Rats : In vivo experiments using carrageenan-induced paw edema models showed that administration of this compound significantly reduced swelling, supporting its anti-inflammatory claims .

常见问题

Basic: What are the established synthetic routes for 4-chloro-2-phenylpyrimidine-5-carboxylic acid?

Answer:

The most common method involves chlorination of 6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carboxylic acid using phosphorus oxychloride (POCl₃), yielding the target compound with high regioselectivity at the 4-position . Key steps include:

- Reagent choice : POCl₃ is preferred due to its ability to selectively substitute hydroxyl groups with chlorine under mild conditions.

- Workup : Neutralization with aqueous bases (e.g., NaHCO₃) to isolate the carboxylic acid.

- Yield optimization : Reaction temperatures between 80–100°C and stoichiometric excess of POCl₃ (1.5–2.0 eq) improve yields to ~70–85% .

Basic: How is the compound characterized to confirm its structure?

Answer:

A multi-technique approach is recommended:

- NMR : H and C NMR verify the phenyl ring (δ 7.4–8.2 ppm for aromatic protons) and chlorine substitution (absence of a hydroxyl proton).

- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group.

- X-ray crystallography : Used to resolve ambiguities in regiochemistry, as seen in related pyrimidine derivatives .

Basic: What reactivity patterns are observed at the 4-chloro position?

Answer:

The 4-chloro group is highly reactive toward nucleophilic substitution. For example:

- Amination : Treatment with ammonia in ethanol replaces chlorine with an amine group, forming 4-amino-2-phenylpyrimidine-5-carboxylic acid .

- Cyclization : Heating with o-phenylenediamine in polyphosphoric acid generates benzimidazo-pyrimido-pyrimidine derivatives, useful in heterocyclic chemistry .

Advanced: How can synthesis be optimized to minimize byproducts like 2-chloro isomers?

Answer:

Byproduct formation arises from competing chlorination at the 2-position. Mitigation strategies include:

- Temperature control : Lower temperatures (60–70°C) reduce kinetic competition for chlorination sites.

- Solvent effects : Polar aprotic solvents (e.g., DMF) favor electrophilic substitution at the 4-position due to stabilization of the transition state .

- Monitoring : Use LC-MS or TLC (eluent: ethyl acetate/hexane, 1:1) to track reaction progress and isolate intermediates.

Advanced: How do substituents on the phenyl ring affect the compound’s electronic properties?

Answer:

Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring increase the electrophilicity of the pyrimidine core, accelerating nucleophilic substitution at the 4-position. Computational studies (DFT) show:

- Hammett constants : A linear correlation between σ values of substituents and reaction rates (e.g., ρ = +1.2 for amination reactions) .

- Steric effects : Bulky substituents (e.g., -Ph) at the 2-position hinder access to the 4-chloro site, reducing reactivity .

Advanced: What analytical challenges arise in quantifying trace impurities in this compound?

Answer:

Common impurities include residual POCl₃ and dechlorinated byproducts. Solutions:

- HPLC-MS : Use a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) to detect impurities at <0.1% levels.

- ICP-OES : Quantify residual phosphorus from POCl₃ (detection limit: 1 ppm) .

Advanced: How can computational modeling guide the design of derivatives for medicinal applications?

Answer:

Docking studies (e.g., AutoDock Vina) predict binding affinities to target enzymes. For example:

- Pharmacophore modeling : The carboxylic acid group acts as a hydrogen bond donor, while the pyrimidine core engages in π-π stacking with hydrophobic pockets .

- ADMET prediction : LogP values >3 indicate poor solubility, prompting esterification (e.g., ethyl ester prodrugs) to improve bioavailability .

Advanced: What strategies stabilize the compound against hydrolysis during storage?

Answer:

Hydrolysis of the 4-chloro group is mitigated by:

- Storage conditions : Anhydrous environments (desiccated, under N₂) at –20°C.

- Lyophilization : Freeze-drying the sodium salt form reduces water-mediated degradation .

Advanced: How to resolve contradictions in reported reaction yields for derivatization?

Answer:

Discrepancies often stem from solvent purity or trace moisture. Reproducibility checks should:

- Standardize reagents : Use freshly distilled POCl₃ and anhydrous ethanol.

- Monitor humidity : Reactions performed under inert atmosphere (Argon) show higher consistency .

Advanced: Can the 4-chloro group participate in cross-coupling reactions?

Answer:

Yes, under Pd catalysis. For example:

- Suzuki coupling : React with aryl boronic acids to form 4-aryl derivatives.

- Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C, 12 h. Yields reach 50–60% but require optimization due to competing hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。